molecular formula C10H13N5O5 B13027704 alpha-Guanosine CAS No. 15398-66-0

alpha-Guanosine

Cat. No.: B13027704
CAS No.: 15398-66-0
M. Wt: 283.24 g/mol
InChI Key: NYHBQMYGNKIUIF-BDXYJKHTSA-N
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Description

Alpha-Guanosine is a rare anomer of the nucleoside guanosine. Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms. This compound is distinguished by its unique alpha-configuration, where the nucleobase and hydroxymethyl group in the ribose or deoxyribose are in a trans relationship

Chemical Reactions Analysis

Alpha-Guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the addition of catechol assists in the formation of alkyl radicals via in situ generated boronic acid catechol ester derivatives, enhancing the yields of reactions involving guanosine . Major products formed from these reactions include various derivatives of guanosine, which can be used in further biochemical applications.

Properties

CAS No.

15398-66-0

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

2-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9+/m1/s1

InChI Key

NYHBQMYGNKIUIF-BDXYJKHTSA-N

Isomeric SMILES

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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